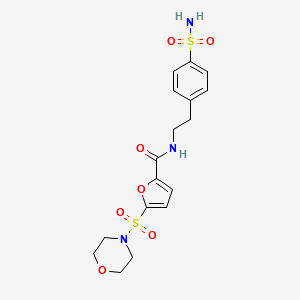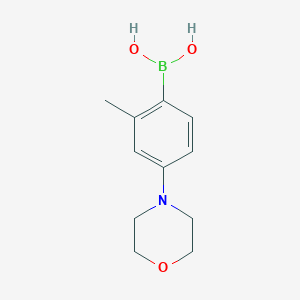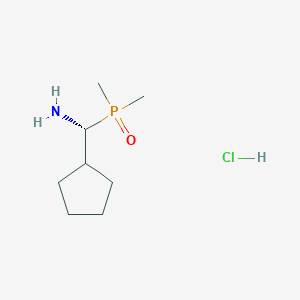![molecular formula C11H19ClN2O3 B2967080 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide CAS No. 2411184-01-3](/img/structure/B2967080.png)
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CP-31398 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide is complex and not fully understood. It is believed that 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide works by stabilizing the structure of the p53 protein, which is often mutated in cancer cells. By stabilizing the protein, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide can prevent the formation of mutant p53 proteins and restore the normal function of the p53 gene. Additionally, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has a wide range of biochemical and physiological effects. In addition to its effects on the p53 gene, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cell survival. 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has also been shown to inhibit the activity of the Hsp90 chaperone protein, which is involved in protein folding and stability. Additionally, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target molecules. It is also stable and can be stored for long periods of time without losing its activity. However, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide also has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide. One area of interest is the development of more potent and selective analogs of 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide that can be used for therapeutic applications. Another area of interest is the development of new methods for synthesizing 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide and its effects on different cell types and disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide in humans.
Méthodes De Synthèse
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-propanoylpropanamide with morpholine in the presence of a base. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been studied for its potential therapeutic applications in a number of different areas, including cancer, neurodegenerative diseases, and heart disease. In cancer research, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to inhibit the activity of the p53 tumor suppressor gene, which is often mutated in cancer cells. In neurodegenerative disease research, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to protect neurons from damage and improve cognitive function. In heart disease research, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to protect the heart from damage caused by ischemia-reperfusion injury.
Propriétés
IUPAC Name |
2-chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-8(12)11(15)13-9-6-17-7-10(9)14-2-4-16-5-3-14/h8-10H,2-7H2,1H3,(H,13,15)/t8?,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMJMCNDWUPKAN-VXRWAFEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1COCC1N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1COC[C@H]1N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)

![3-ethyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967000.png)


![2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2967006.png)
![5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2967007.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2967008.png)
![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2967009.png)



![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2967019.png)